molecular formula C15H11N3OS B296117 14,15-dimethyl-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one

14,15-dimethyl-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one

Katalognummer: B296117
Molekulargewicht: 281.3 g/mol
InChI-Schlüssel: ZSMQWJLVBBYKGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one is a complex heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is characterized by its fused ring system, which includes pyridine, pyrimidine, and benzothiazole moieties. The presence of these rings imparts significant chemical stability and reactivity, making it a valuable subject for scientific research.

Eigenschaften

Molekularformel

C15H11N3OS

Molekulargewicht

281.3 g/mol

IUPAC-Name

14,15-dimethyl-11-thia-1,3,9-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,5,9,12(17),13,15-heptaen-8-one

InChI

InChI=1S/C15H11N3OS/c1-8-6-11-12(7-9(8)2)20-15-17-14(19)10-4-3-5-16-13(10)18(11)15/h3-7H,1-2H3

InChI-Schlüssel

ZSMQWJLVBBYKGX-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1C)SC3=NC(=O)C4=C(N23)N=CC=C4

Kanonische SMILES

CC1=CC2=C(C=C1C)SC3=NC(=O)C4=C(N23)N=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux conditions in xylene, followed by the addition of a base . Another approach includes the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis apply. Large-scale production would likely involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Wissenschaftliche Forschungsanwendungen

9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s fused ring system allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced cell proliferation in cancer or decreased inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 9,10-dimethyl-5H-pyrido[3’,2’:5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one apart is its unique combination of pyridine, pyrimidine, and benzothiazole rings, which confer distinct chemical and biological properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.